molecular formula C9H17N3 B12817494 3-(Methyl(piperidin-4-yl)amino)propanenitrile

3-(Methyl(piperidin-4-yl)amino)propanenitrile

Cat. No.: B12817494
M. Wt: 167.25 g/mol
InChI Key: KHEDQUWQAKARHU-UHFFFAOYSA-N
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Description

3-(Methyl(piperidin-4-yl)amino)propanenitrile is an organic compound that features a piperidine ring substituted with a methyl group and an amino group, connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(piperidin-4-yl)amino)propanenitrile typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, 4-piperidone, is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-methylpiperidine.

    Amination: The 4-methylpiperidine is then reacted with an appropriate amine, such as ammonia or a primary amine, under reductive amination conditions to introduce the amino group at the 4-position.

    Nitrile Introduction: The final step involves the reaction of the amino derivative with acrylonitrile under basic conditions to form the propanenitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines or aldehydes from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

3-(Methyl(piperidin-4-yl)amino)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting various biological pathways.

Industry

The compound finds applications in the development of agrochemicals and specialty chemicals. Its derivatives can be used as building blocks for the synthesis of active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Methyl(piperidin-4-yl)amino)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: Lacks the nitrile group, making it less versatile in chemical modifications.

    3-Aminopropanenitrile: Lacks the piperidine ring, reducing its potential interactions with biological targets.

    N-Methylpiperidine: Similar structure but without the propanenitrile moiety, limiting its applications in synthesis.

Uniqueness

3-(Methyl(piperidin-4-yl)amino)propanenitrile is unique due to the combination of the piperidine ring, methyl group, amino group, and nitrile functionality

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3-[methyl(piperidin-4-yl)amino]propanenitrile

InChI

InChI=1S/C9H17N3/c1-12(8-2-5-10)9-3-6-11-7-4-9/h9,11H,2-4,6-8H2,1H3

InChI Key

KHEDQUWQAKARHU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1CCNCC1

Origin of Product

United States

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